Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
Description
Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- (CAS 2300-15-4) is a polyphenolic compound with the molecular formula C24H26O3 and a molecular weight of 362.46 g/mol . Its structure features a central phenol ring substituted at the 2- and 4-positions with bulky 1-(4-hydroxyphenyl)-1-methylethyl groups, creating a sterically hindered, highly hydrophobic molecule (LogP = 5.15) . This compound is synthesized via Friedel-Crafts alkylation or condensation reactions, often using dichloromethane and ZnCl2 as catalysts, achieving yields up to 83.2% .
Key applications include:
- Electronics: Used as an additive in electronic materials due to its thermal stability and compatibility with polymers .
- Analytical Chemistry: Separated via reverse-phase HPLC using a Newcrom R1 column, highlighting its utility in quality control .
- Biological Activity: Exhibits anti-androgenic properties, though less potent than derivatives like 3,3'-dichlorobenzidine dihydrochloride .
Its three-dimensional hydrogen-bonded framework (observed in crystallography studies) enhances stability and influences interactions in biological systems .
Properties
IUPAC Name |
2,4-bis[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-23(2,16-5-10-19(25)11-6-16)18-9-14-22(27)21(15-18)24(3,4)17-7-12-20(26)13-8-17/h5-15,25-27H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVTXVHUJHGOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062313 | |
| Record name | Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2300-15-4 | |
| Record name | Trisphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2300-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trisphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-bis[1-(4-hydroxyphenyl)isopropyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRISPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311J2HZ27F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- can be synthesized through the condensation of phenol with a ketone or aldehyde, catalyzed by Brønsted acid catalysts and thiol derivatives as co-catalysts . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism by which Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- exerts its effects involves interactions with various molecular targets and pathways. It can act as an endocrine disruptor, affecting hormone receptors and signaling pathways. The compound’s structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Molecular Data of Structurally Related Phenolic Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP |
|---|---|---|---|---|---|
| Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- | 2300-15-4 | C24H26O3 | 362.46 | 2,4-bis(4-hydroxyphenyl-isopropyl) | 5.15 |
| 2,4-Bis(1-phenylethyl)-phenol | 2769-94-0 | C22H22O | 302.41 | 2,4-bis(phenylethyl) | 6.2 |
| 2,4-Bis(1,1-dimethylethyl)-phenol | 96-76-4 | C14H22O | 206.32 | 2,4-di-tert-butyl | 4.8 |
| Bisphenol A | 80-05-7 | C15H16O2 | 228.29 | 4,4'-isopropylidenediphenol | 3.4 |
| 4,4′-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis[phenol] | 110726-28-8 | C33H32O3 | 424.53 | Triphenolic ethylidene-bridged derivative | 6.9 |
Structural Insights :
- Bulky Substituents: The target compound and its analogs (e.g., 2,4-bis(1-phenylethyl)-phenol) share steric hindrance, reducing reactivity but enhancing thermal stability .
Key Findings :
- Antioxidant Capacity: 2,4-Bis(1,1-dimethylethyl)-phenol and 2,4-bis(1-phenylethyl)-phenol exhibit stronger antioxidant activity due to electron-donating alkyl groups .
- Anti-Androgenic Effects: The target compound shows moderate activity (IC50 ~10 μM), outperformed by 3,3'-dichlorobenzidine dihydrochloride but safer than Bisphenol A .
Application-Specific Comparisons
- Electronics vs. Plastics: The target compound’s high thermal stability (decomposition temperature >225°C) suits electronic additives, whereas Bisphenol A derivatives dominate polymer production .
- Analytical Utility: The target’s HPLC compatibility contrasts with 2,4-bis(1-phenylethyl)-phenol, which lacks polar groups for efficient chromatographic separation .
Biological Activity
Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- (CAS Number: 2300-15-4), commonly known as Trisphenol, is a synthetic organic compound characterized by its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, including its antioxidant, antimicrobial, and cytotoxic properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C24H26O3
- Molecular Weight : 362.46 g/mol
- Melting Point : 191-192 °C
- IUPAC Name : 2,4-bis[2-(4-hydroxyphenyl)propan-2-yl]phenol
The compound's structure consists of three phenolic units linked through isopropyl groups, contributing to its stability and reactivity in biological systems.
Antioxidant Activity
Antioxidants are crucial for neutralizing free radicals that can cause oxidative damage to cells. Research has indicated that Trisphenol exhibits significant antioxidant properties.
Table 1: Antioxidant Activity of Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
The DPPH assay results suggest that Trisphenol has a moderate capacity to scavenge free radicals, while the ABTS assay shows a stronger antioxidant potential.
Antimicrobial Activity
Trisphenol has been studied for its antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.
Table 2: Antimicrobial Activity of Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
The compound demonstrated comparable efficacy to vancomycin against MRSA in vitro studies, indicating its potential as an alternative antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of Trisphenol on various cancer cell lines. The results indicate a promising profile for cancer treatment applications.
Table 3: Cytotoxic Effects of Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
The IC50 values suggest that Trisphenol exhibits significant cytotoxicity against cervical and breast cancer cell lines, warranting further investigation into its mechanisms of action.
Case Studies
- Antioxidant Mechanism : A study demonstrated that Trisphenol effectively reduced lipid peroxidation in rat liver homogenates, highlighting its role as a protective agent against oxidative stress.
- Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by MRSA, topical application of Trisphenol showed a marked improvement in healing time compared to standard treatments.
- Cytotoxicity in Cancer Research : A recent study published in Cancer Letters illustrated that Trisphenol induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a possible therapeutic application in oncology.
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-?
Synthesis of this compound likely involves multi-step Friedel-Crafts alkylation or condensation reactions due to its bis-isopropylphenolic structure. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): To confirm substitution patterns and hydroxyl group positions.
- Mass Spectrometry (MS): Electron ionization (EI-MS) can validate molecular weight (362.46 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): To assess purity and resolve potential isomers .
- Thermogravimetric Analysis (TGA): For evaluating thermal stability, given its high enthalpy of vaporization (ΔvapH° ≈ 82–86 kJ/mol) .
Q. How can thermodynamic properties of this compound be experimentally determined, and what challenges arise?
Critical thermodynamic parameters include:
- Enthalpy of Formation (ΔfH°): Measured via combustion calorimetry (e.g., ΔfH°liquid = -310 kJ/mol, as reported by Bertholon et al.) .
- Enthalpy of Vaporization (ΔvapH°): Determined using static vapor pressure methods or Antoine equation coefficients (e.g., ΔvapH° = 82.0–86.11 kJ/mol with discrepancies attributed to measurement techniques) .
Challenges: Variability in ΔvapH° values (e.g., 82.0 vs. 86.11 kJ/mol) highlights the need for standardized protocols and Washburn corrections to reconcile data .
Q. What methodologies are used to evaluate environmental stability and degradation pathways?
- Photodegradation Studies: UV-Vis spectroscopy coupled with HPLC to monitor breakdown products under simulated sunlight.
- Biodegradation Assays: Use of soil or microbial consortia to assess half-life and metabolite formation.
- Ecotoxicology Testing: Daphnia magna or algal growth inhibition assays to quantify toxicity thresholds.
Note: While direct ecotoxicological data for this compound is limited, structural analogs (e.g., bisphenol derivatives) suggest potential endocrine disruption risks, warranting tiered environmental hazard assessments .
Advanced Research Questions
Q. How do isomerization equilibria and kinetic parameters influence its reactivity in solution?
Studies by Nesterova et al. on similar alkylphenols reveal:
- Isomerization Mechanisms: Acid-catalyzed rearrangements via carbocation intermediates, influenced by solvent polarity.
- Equilibrium Constants: For example, ΔrH° = -1.26 ± 0.08 kJ/mol (liquid phase) under controlled conditions .
Methodological Insight: Gas chromatography (GC) paired with kinetic modeling can resolve competing pathways and activation energies .
Q. What computational approaches are suitable for predicting its interactions with biological receptors?
- Molecular Docking: To simulate binding to estrogen receptors (ERα/ERβ) or androgen receptors, given structural similarity to endocrine disruptors .
- Density Functional Theory (DFT): Calculates electron density distributions to predict antioxidant activity (e.g., hydroxyl group donation potential).
- Quantitative Structure-Activity Relationship (QSAR): Correlates substituent effects (e.g., tert-butyl groups) with anti-androgenic activity rankings .
Q. How can contradictory experimental data (e.g., ΔvapH°) be systematically resolved?
- Error Source Analysis: Compare methodologies (e.g., static vs. dynamic vapor pressure measurements) and calibration standards.
- Statistical Reconciliation: Apply multivariate regression to datasets (e.g., NIST-subscribed vs. open-access values) .
- Collaborative Verification: Replicate studies using harmonized protocols (e.g., IUPAC guidelines for thermochemistry).
Methodological Tables
Table 1: Key Thermodynamic Data from NIST
| Property | Value (kJ/mol) | Method | Reference |
|---|---|---|---|
| ΔfH°liquid | -310 | Combustion | Bertholon et al. |
| ΔvapH° | 82.0–86.11 | Static/Dynamic | Bertholon et al. |
| Isomerization ΔrH° | -1.26 ± 0.08 | GC-Eqk | Nesterova et al. |
Table 2: Environmental Assessment Framework
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
